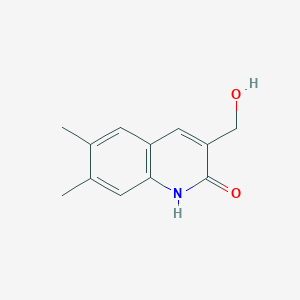
3-(羟甲基)-6,7-二甲基-2(1H)-喹啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hydroxymethyl)-6,7-dimethyl-2(1H)-quinolinone is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.241. The purity is usually 95%.
BenchChem offers high-quality 3-(Hydroxymethyl)-6,7-dimethyl-2(1H)-quinolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Hydroxymethyl)-6,7-dimethyl-2(1H)-quinolinone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 应用: 3-(羟甲基)-6,7-二甲基-2(1H)-喹啉酮可作为吲哚衍生物的前体。 研究人员探索了它在构建某些生物碱中吲哚部分的应用 .
吲哚衍生物合成
双重PTP1B/TC-PTP抑制剂
生物活性
3-(Hydroxymethyl)-6,7-dimethyl-2(1H)-quinolinone is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the quinolinone class, characterized by a fused bicyclic structure comprising a quinoline ring and a ketone functional group. The hydroxymethyl and dimethyl substitutions at specific positions enhance its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of quinolinones, including 3-(Hydroxymethyl)-6,7-dimethyl-2(1H)-quinolinone, exhibit significant antimicrobial properties. A study demonstrated that quinoline derivatives showed moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 4.69 to 22.9 µM against various bacterial strains, indicating promising potential for therapeutic applications in combating infections .
Antiviral Activity
The compound has also been explored for its antiviral properties, particularly against HIV and SARS-CoV-2. In silico studies suggested that quinoline derivatives possess strong binding affinities to viral proteases, which are critical for viral replication. For instance, molecular docking studies revealed that certain quinoline derivatives have high affinity for the SARS-CoV-2 protease (PDB ID: 6LU7) .
Anticancer Properties
Quinolinones have shown potential as anticancer agents. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. For example, some derivatives exhibited IC50 values in the low micromolar range against different cancer types, suggesting effective cytotoxicity .
Structure-Activity Relationships (SAR)
Understanding the SAR of 3-(Hydroxymethyl)-6,7-dimethyl-2(1H)-quinolinone is crucial for optimizing its biological activity. Modifications at specific positions on the quinoline ring can significantly influence potency and selectivity:
- Hydroxymethyl Group : Enhances solubility and may contribute to improved interactions with biological targets.
- Dimethyl Substituents : Influence lipophilicity and steric factors that affect binding affinity.
A study indicated that compounds with halogen substitutions at certain positions showed enhanced activity against HIV-1 integrase, highlighting the importance of specific functional groups in modulating activity .
Case Studies
- Antiviral Efficacy : A recent study evaluated the antiviral efficacy of various quinoline derivatives against HIV-1. The most potent derivative displayed an EC50 value of 0.00011 µM, outperforming standard antiviral drugs like AZT .
- Antibacterial Activity : In another study focusing on antibacterial properties, several quinoline derivatives were tested against E. coli and S. aureus, with MIC values indicating significant antibacterial activity ranging from 0.0048 to 0.0195 mg/mL .
属性
IUPAC Name |
3-(hydroxymethyl)-6,7-dimethyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-3-9-5-10(6-14)12(15)13-11(9)4-8(7)2/h3-5,14H,6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISWOLHSXUXWJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














